REACTION_CXSMILES
|
[N:1]([CH:4]([C:11]1[CH:15]=[CH:14][O:13][CH:12]=1)[C:5]1[S:9][CH:8]=[N:7][C:6]=1[CH3:10])=[N+]=[N-]>C(O)C.[Pd]>[O:13]1[CH:14]=[CH:15][C:11]([CH:4]([NH2:1])[C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH3:10])=[CH:12]1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C1=C(N=CS1)C)C1=COC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Flash chromatography of the residue thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C(C1=C(N=CS1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |